3-[(2,6-dichlorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
3-[(2,6-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound characterized by its unique chemical structure, which includes a dichlorophenyl group and a chromenone core. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
One common synthetic route involves the reaction of 2,6-dichlorobenzyl chloride with a suitable chromenone precursor under basic conditions to form the desired product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The chromenone core can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to dihydrochromenones.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit lipoxygenase by binding to the enzyme’s active site, thereby preventing the formation of pro-inflammatory leukotrienes . The molecular pathways involved in its action include the modulation of oxidative stress and inflammatory responses.
Comparison with Similar Compounds
Similar compounds to 3-[(2,6-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE include other dichlorophenyl-substituted chromenones, such as:
- 2-(2,4-dichlorophenyl)-3-hydroxy-4H-chromen-4-one
- 2-(2,3-dichlorophenyl)-3-hydroxy-4H-chromen-4-one These compounds share similar structural features but differ in the position of the dichlorophenyl group, which can influence their chemical reactivity and biological activity. The unique substitution pattern in 3-[(2,6-DICHLOROPHENYL)METHOXY]-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE contributes to its distinct properties and potential applications.
Properties
Molecular Formula |
C20H16Cl2O3 |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-[(2,6-dichlorophenyl)methoxy]-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C20H16Cl2O3/c21-17-6-3-7-18(22)16(17)11-24-12-8-9-14-13-4-1-2-5-15(13)20(23)25-19(14)10-12/h3,6-10H,1-2,4-5,11H2 |
InChI Key |
HHZHDRCNEDFIPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(C=C(C=C3)OCC4=C(C=CC=C4Cl)Cl)OC2=O |
Origin of Product |
United States |
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